Nickel monoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

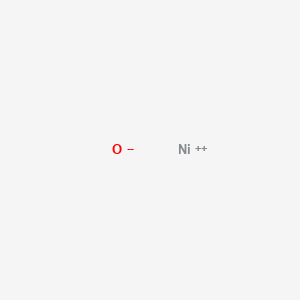

Nickel monoxide, also known as nickel(II) oxide, is an inorganic compound with the chemical formula NiO. It is the principal oxide of nickel and is classified as a basic metal oxide. This compound appears as a green crystalline solid and is primarily used as an intermediate in the production of nickel alloys .

Méthodes De Préparation

Nickel monoxide can be prepared through various methods:

Heating Nickel Powder: When nickel powder is heated above 400°C, it reacts with oxygen to form this compound.

Pyrolysis of Nickel Compounds: this compound can be synthesized by the pyrolysis of nickel(II) compounds such as hydroxide, nitrate, and carbonate.

Commercial Processes: In some industrial processes, green nickel oxide is produced by heating a mixture of nickel powder and water at 1000°C.

Analyse Des Réactions Chimiques

Nickel monoxide undergoes various chemical reactions, including:

Reduction: This compound can be reduced to metallic nickel using hydrogen gas or carbon monoxide.

Substitution: This compound can react with acids to form nickel salts and water.

Common reagents and conditions used in these reactions include hydrogen gas, carbon monoxide, and various acids. Major products formed from these reactions include nickel metal and nickel salts.

Applications De Recherche Scientifique

Nickel monoxide has a wide range of scientific research applications:

Electrochromic Devices: This compound is widely studied and applied in electrochromic devices due to its excellent optical modulation capability and electrochemical stability.

Battery Materials: It is used as an anode material in lithium-ion batteries due to its low cost, non-toxicity, and high theoretical capacity.

Magnetic Materials: This compound is used in the production of nickel-zinc ferrite and other magnetic materials.

Mécanisme D'action

Nickel monoxide exerts its effects through various mechanisms:

Catalytic Activity: In catalysis, this compound acts as a catalyst by providing active sites for chemical reactions.

Electrochromic Mechanism: In electrochromic devices, this compound undergoes reversible conversion between colorless Ni2+ and colored Ni3+ and Ni4+, allowing for dynamic optical modulation.

Comparaison Avec Des Composés Similaires

Nickel monoxide can be compared with other similar compounds, such as:

Nickel(III) oxide (Ni2O3): Unlike this compound, nickel(III) oxide is less stable and less commonly encountered.

Nickel dioxide (NiO2): Nickel dioxide is another higher oxidation state of nickel, but it is also less stable compared to this compound.

Cobalt(II) oxide (CoO): Cobalt(II) oxide is similar to this compound in terms of its structure and properties, but it has different magnetic and catalytic properties.

This compound is unique due to its stability, wide range of applications, and its role as an intermediate in the production of nickel alloys.

Propriétés

Numéro CAS |

12137-09-6 |

|---|---|

Formule moléculaire |

NiO |

Poids moléculaire |

74.693 g/mol |

Nom IUPAC |

nickel(2+);oxygen(2-) |

InChI |

InChI=1S/Ni.O/q+2;-2 |

Clé InChI |

KVAWBJDCAFOHRG-UHFFFAOYSA-N |

SMILES canonique |

[O-2].[Ni+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-[7a-methyl-1-[1-[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol;7a-methyl-1-[1-[5,5,5-trifluoro-4-(trifluoromethyl)-4-trimethylsilyloxypent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-one;tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane;oxolane](/img/structure/B13394390.png)

![Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B13394394.png)

![13-ethyl-17-ethynyl-11-methylene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;Desogestrel](/img/structure/B13394401.png)

![(1S,8R,9S,12S,14R,15S,16R)-8,14,15-trihydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.0^{2,7.0^{12,16]hexadeca-2,6-diene-4,11-dione](/img/structure/B13394414.png)